An In-depth Technical Guide to 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one
An In-depth Technical Guide to 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(tert-butoxy)-2,2-dimethylcyclobutan-1-one, a unique carbocyclic compound with potential applications in medicinal chemistry and organic synthesis. Drawing from established chemical principles and spectroscopic data from analogous structures, this document serves as a foundational resource for researchers interested in the synthesis, properties, and potential utility of this molecule.
Introduction: The Significance of the Cyclobutane Motif in Drug Discovery
The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern drug design.[1][2] Its rigid, puckered three-dimensional structure offers a level of conformational constraint that can be highly advantageous for optimizing ligand-receptor interactions.[3] By replacing more flexible or planar moieties, the cyclobutane framework can improve a drug candidate's potency, selectivity, and pharmacokinetic profile.[3] The incorporation of a bulky tert-butoxy group and gem-dimethyl substitution, as seen in 3-(tert-butoxy)-2,2-dimethylcyclobutan-1-one, further functionalizes this scaffold, presenting a unique combination of steric and electronic properties for exploration in drug development programs.[4]
Molecular Structure and Chemical Identity
3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one is a cyclic ketone featuring a four-membered carbon ring. Key structural features include a carbonyl group at the C1 position, two methyl groups at the C2 position (a gem-dimethyl group), and a tert-butoxy ether linkage at the C3 position.
Figure 1: 2D Structure of 3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 1522873-52-4 |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol |
| InChI Key | WGQVVEVCAZALFW-UHFFFAOYSA-N |
| SMILES | CC1(C(CC1=O)OC(C)(C)C)C |
Physicochemical Properties
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Appearance: Likely a colorless to pale yellow liquid or low-melting solid at room temperature.
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Solubility: Expected to be soluble in a wide range of organic solvents such as dichloromethane, ethyl acetate, and hexanes. Its solubility in aqueous solutions is predicted to be low.
-
Boiling Point: The boiling point is anticipated to be elevated due to its molecular weight and polar carbonyl group.
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Melting Point: If solid, a relatively low melting point is expected.
Proposed Synthesis Pathway
A robust and logical synthetic route to 3-(tert-butoxy)-2,2-dimethylcyclobutan-1-one can be proposed in two key steps, starting from a readily available precursor.
Figure 2: Proposed two-step synthesis of 3-(tert-butoxy)-2,2-dimethylcyclobutan-1-one.
Step 1: Synthesis of the Precursor, 3-hydroxy-2,2-dimethylcyclobutan-1-one
The key intermediate for the proposed synthesis is 3-hydroxy-2,2-dimethylcyclobutan-1-one. This precursor is commercially available from various chemical suppliers, which provides a convenient starting point for the synthesis of the target molecule.[5]
Step 2: Williamson Ether Synthesis for Tert-butoxylation
The Williamson ether synthesis is a classic and reliable method for the formation of ethers.[6][7] In this proposed final step, the hydroxyl group of 3-hydroxy-2,2-dimethylcyclobutan-1-one is converted to a tert-butoxy group.
Underlying Principle: The Williamson ether synthesis proceeds via an Sₙ2 reaction between an alkoxide and an alkyl halide or a suitable alkylating agent.[6] Given the steric hindrance of the tertiary alcohol, the traditional approach of forming a tert-butoxide and reacting it with an alkyl halide is not feasible. Instead, the more practical approach involves the deprotonation of the secondary alcohol on the cyclobutane ring, followed by reaction with a tert-butylating agent.
Detailed Experimental Protocol (Proposed):
-
Deprotonation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-hydroxy-2,2-dimethylcyclobutan-1-one (1.0 eq.) in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a strong base, such as sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil), portion-wise to the stirred solution. The evolution of hydrogen gas should be observed.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Alkylation: Cool the reaction mixture back to 0 °C.
-
Slowly add a suitable tert-butylating agent, such as tert-butyl bromide (1.2 eq.). Alternatively, isobutylene gas can be bubbled through the solution in the presence of an acid catalyst.
-
Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-(tert-butoxy)-2,2-dimethylcyclobutan-1-one.
Spectroscopic Analysis and Structural Elucidation
While experimental spectroscopic data for 3-(tert-butoxy)-2,2-dimethylcyclobutan-1-one is not available in the public domain, a detailed analysis of its expected spectral features can be inferred from the known data of analogous compounds and fundamental principles of spectroscopy.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of the target molecule will exhibit characteristic signals corresponding to its unique chemical environments.
Table 2: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| gem-Dimethyl (C(CH₃)₂) | 1.0 - 1.3 | Singlet | 6H | Two equivalent methyl groups on a quaternary carbon, appearing as a sharp singlet. |
| tert-Butyl (-OC(CH₃)₃) | 1.2 - 1.4 | Singlet | 9H | Nine equivalent protons of the tert-butyl group, shielded by the electron-donating oxygen. |
| Methylene (CH₂) | 2.0 - 2.8 | Multiplet | 2H | Protons on the C4 position of the cyclobutane ring, adjacent to the carbonyl group. |
| Methine (CH-O) | 3.8 - 4.2 | Multiplet | 1H | Proton on the C3 position, deshielded by the adjacent ether oxygen. |
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl (C=O) | 205 - 220 | Typical chemical shift for a ketone in a four-membered ring. |
| Quaternary Carbon (-OC (CH₃)₃) | 75 - 85 | Deshielded by the ether oxygen. |
| Methine (C H-O) | 70 - 80 | Deshielded by the ether oxygen. |
| Quaternary Carbon (C (CH₃)₂) | 45 - 55 | Quaternary carbon of the gem-dimethyl group. |
| Methylene (C H₂) | 35 - 45 | Methylene carbon of the cyclobutane ring. |
| tert-Butyl Methyls (-OC(C H₃)₃) | 28 - 32 | Shielded methyl carbons of the tert-butyl group. |
| gem-Dimethyl Methyls (-C(C H₃)₂) | 20 - 25 | Methyl carbons of the gem-dimethyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of 3-(tert-butoxy)-2,2-dimethylcyclobutan-1-one will be characterized by strong absorptions corresponding to the carbonyl and ether functional groups. For comparison, the IR spectrum of the closely related 3-butoxy-2,2-dimethylcyclobutanone shows a strong C=O stretch.[8]
Table 4: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1780 - 1760 | Strong |
| C-O Stretch (Ether) | 1250 - 1050 | Strong |
| C-H Stretch (Alkyl) | 2980 - 2850 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 3-(tert-butoxy)-2,2-dimethylcyclobutan-1-one is expected to show a molecular ion peak (M⁺) at m/z 170, although it may be of low intensity due to the facile fragmentation of cyclic ketones and ethers.[6][9]
Predicted Fragmentation Pathways:
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Loss of the tert-butyl group: A prominent fragmentation pathway would be the cleavage of the tert-butyl group, leading to a fragment ion at m/z 113.
-
Loss of isobutylene: Another common fragmentation for tert-butyl ethers is the loss of isobutylene (C₄H₈), resulting in a fragment ion corresponding to 3-hydroxy-2,2-dimethylcyclobutan-1-one at m/z 114.
-
Ring cleavage: Cyclobutanones are known to undergo characteristic ring cleavage reactions, which would lead to a variety of smaller fragment ions.
Figure 3: Predicted major fragmentation pathways of 3-(tert-butoxy)-2,2-dimethylcyclobutan-1-one.
Reactivity and Potential Applications in Drug Development
The reactivity of 3-(tert-butoxy)-2,2-dimethylcyclobutan-1-one is dictated by its two primary functional groups: the ketone and the ether. The carbonyl group can undergo a variety of nucleophilic addition reactions, reductions, and alpha-functionalization. The tert-butoxy group is generally stable under neutral and basic conditions but can be cleaved under strong acidic conditions.
While there are no specific applications of 3-(tert-butoxy)-2,2-dimethylcyclobutan-1-one documented in the scientific literature, its structural features suggest several potential avenues for its use in medicinal chemistry:
-
Scaffold for Novel Bioactive Molecules: The conformationally restricted cyclobutane core can serve as a rigid scaffold for the synthesis of new chemical entities. The ketone and ether functionalities provide handles for further chemical modification and the introduction of pharmacophoric groups.
-
Bioisosteric Replacement: The gem-dimethyl group can act as a bioisostere for other chemical groups, potentially improving the metabolic stability of a drug candidate.
-
Fragment-Based Drug Discovery: This molecule could serve as a valuable fragment in fragment-based screening campaigns to identify new starting points for drug discovery programs.
Patents related to substituted cyclobutane derivatives suggest their utility in the development of treatments for a range of conditions, including viral infections and neurological disorders, highlighting the potential of this class of compounds in medicinal chemistry.[3]
Safety and Handling
No specific safety data is available for 3-(tert-butoxy)-2,2-dimethylcyclobutan-1-one. However, based on its chemical structure, standard laboratory safety precautions should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood.
-
Inhalation and Contact: Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
3-(Tert-butoxy)-2,2-dimethylcyclobutan-1-one is a structurally interesting molecule with untapped potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its structure, proposed a viable synthetic route, and predicted its key physicochemical and spectroscopic properties based on sound chemical principles and data from analogous compounds. As the demand for novel chemical scaffolds in drug discovery continues to grow, molecules such as this offer exciting opportunities for the development of new therapeutic agents. Further research into the synthesis, characterization, and biological evaluation of 3-(tert-butoxy)-2,2-dimethylcyclobutan-1-one is warranted to fully explore its potential.
References
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
-
(Accessed March 7, 2026).
Sources
- 1. data.epo.org [data.epo.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Show how you would use the Williamson ether synthesis to prepare ... | Study Prep in Pearson+ [pearson.com]
